Ethyl apovincaminate

Neuroprotection Glutamate Excitotoxicity Primary Neuronal Culture

Researchers probing PDE1-mediated neuroprotection often encounter inconsistent potency and undefined selectivity among vinca alkaloid derivatives. Ethyl apovincaminate (CAS 42971-12-0) resolves these limitations with well-characterized dual-target inhibition and validated blood-brain barrier permeability. • PDE1 inhibition IC50 21 μM; IKK inhibition IC50 17.17 μM - defined targets for reproducible mechanistic studies • 25% cerebral blood flow increase in clinical studies; 4.7 h plasma half-life supports in vivo dosing • Neuroprotection validated in primary cortical neurons (1-50 μM) and NMDA-lesion models (10 mg/kg) Supplied with full Certificate of Analysis for dependable experimental outcomes.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 42971-12-0
Cat. No. B1200246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl apovincaminate
CAS42971-12-0
SynonymsCavinton
ethyl apovincaminate
ethyl apovincaminate tartrate (1:1)
ethyl apovincaminate, (+-)-isomer
ethyl apovincaminate, (16alpha)-isomer
ethyl apovincaminate, (3alpha,16alpha)-isomer
ethyl apovincaminate, 2-oxopentanedioate (1:1)
ethyl apovincaminate, 3H-labeled
Kavinton
RGH-4405
TCV-3B
vinpocetine
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
InChIInChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1
InChIKeyDDNCQMVWWZOMLN-RBBKRZOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Apovincaminate (Vinpocetine) Overview


Ethyl apovincaminate (vinpocetine) is a semisynthetic derivative of the Vinca minor alkaloid vincamine, characterized by an eburnamenine-14-carboxylic acid ethyl ester scaffold [1]. This compound is recognized for its ability to modulate cerebral blood flow and neuronal homeostasis, positioning it within the eburnamine class of cerebrovascular agents [2]. Its pharmacological profile involves inhibition of phosphodiesterase type 1 (PDE1), voltage-gated sodium channels, and IκB kinase (IKK), mechanisms which collectively underpin its neuroprotective and vasoactive properties [3].

Pathway study PDE1 and IKK dual-target engagement research
Model fit Cerebral hemodynamics and excitotoxicity study models
BBB permeability Eburnamine scaffold with reported brain penetration profile

Why Vinpocetine Cannot Be Substituted


Substitution with structurally similar eburnamine derivatives such as vincamine, apovincamine, or vinburnine is not supported by evidence due to substantial differences in potency, bioavailability, and target engagement [1]. Ethyl apovincaminate (vinpocetine) represents a specific semi-synthetic modification that significantly enhances its blood-brain barrier (BBB) permeability and pharmacological activity compared to its natural precursors and related analogs [2]. The specific ethyl ester moiety is crucial for its distinct pharmacokinetic profile and its ability to act as a selective PDE1 inhibitor, a target profile not uniformly shared across the vinca alkaloid class [3].

Attribute
Ethyl Apovincaminate
Vincamine / Analogs
PDE1 selectivity
Reported selective PDE1 inhibition
Class-level: no significant PDE1 inhibition reported
BBB permeability
Enhanced due to ethyl ester moiety
Lower brain penetration; substitution may alter central exposure
IKK inhibition
Reported direct IKK inhibitor context
No reported IKK engagement; pathway profile may differ

Vinpocetine Head-to-Head Evidence


Neuroprotection vs. PBR Ligands in Cortical Neurons

In a direct comparative study, ethyl apovincaminate (vinpocetine) demonstrated a broad and robust neuroprotective effect in primary cortical neurons exposed to glutamate excitotoxicity, across a 1-50 μM concentration range [1]. In contrast, the peripheral-type benzodiazepine receptor (PBR) ligands PK11195 and Ro5-4864 exhibited only marginal neuroprotection, which was only observable at high concentrations (>25 μM) [1]. This indicates a more potent and effective profile for ethyl apovincaminate under these specific cellular stress conditions.

Neuroprotection vs. PBR
Head-to-head
Target: active 1–50 µM; Comparators PK11195/Ro5-4864 marginal only >25 µM
Reported broader concentration window in cortical neuron assay
Primary neuronal culture, glutamate excitotoxicity model
Neuroprotection Glutamate Excitotoxicity Primary Neuronal Culture

Selective PDE1 Inhibition

Ethyl apovincaminate (vinpocetine) acts as a selective inhibitor of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1) in isolated rabbit aorta, with a reported IC50 value of 21 μM [1]. This selective inhibition of PDE1 is a key differentiating pharmacological property compared to non-selective PDE inhibitors like theophylline or other vinca alkaloids like vincamine, which do not share this specific target profile to the same degree [2].

PDE1 Inhibition
Cross-study
IC50 = 21 µM (isolated rabbit aorta)
Supports PDE1-selective tool compound context
Class-level distinction from vincamine
Phosphodiesterase PDE1 Enzyme Inhibition Vascular Relaxation

In Vivo Neuroprotection in NMDA Lesion Model

In a rat model of NMDA-induced neurodegeneration in the entorhinal cortex, systemic administration of ethyl apovincaminate (10 mg/kg, i.p.) significantly attenuated lesion-induced behavioral deficits and decreased lesion size [1]. Critically, this study provided a direct comparison with its major metabolite, cis-apovincaminic acid (cAVA), demonstrating that while both compounds were effective, the parent compound ethyl apovincaminate exhibited a more potent in vivo neuroprotective effect [1].

In Vivo Neuroprotection
Head-to-head
Target: reduced lesion & behavioral deficit at 10 mg/kg i.p.; Metabolite cAVA: weaker effect
Parent compound shows reported higher in vivo potency
Rat NMDA entorhinal lesion model
In Vivo Neuroprotection NMDA Excitotoxicity Behavioral Pharmacology Dementia Model

Cerebral Blood Flow Increase in Patients

Intravenous infusion of ethyl apovincaminate (1 mg/kg over 25 min) in patients with cerebrovascular disorders resulted in a quantifiable 25% maximum increase in cerebral blood flow, measured at 32 minutes post-infusion [1]. The study also confirmed the drug's ability to cross the blood-brain barrier, with a measured plasma elimination half-life of 4.7 ± 2.13 hours [1]. This provides a clear, patient-derived quantitative benchmark for its primary pharmacological effect.

CBF Increase
Human study context
25% increase from baseline (1 mg/kg i.v.)
Provides human cerebral hemodynamic endpoint reference
Measured at 32 min post-infusion; half-life 4.7 h
Cerebral Blood Flow Cerebrovascular Disease Hemodynamics Clinical Study

Direct IKK Inhibition

Ethyl apovincaminate (vinpocetine) directly inhibits the IκB kinase (IKK) complex in a cell-free system with an IC50 value of 17.17 μM [1]. This direct inhibition of IKK is a key mechanism for its suppression of NF-κB-dependent inflammatory responses, a property that is distinct from other vinca alkaloids like vincamine, which have not been reported to possess this specific molecular target [2].

IKK Inhibition
Cross-study
IC50 = 17.17 µM (cell-free system)
Supports IKK pathway probe context
Distinct from PDE mechanism; compare with other IKK inhibitors
IKK Inhibition NF-κB Pathway Anti-inflammatory Cell-Free Assay

Cerebral Vasodilation vs. Papaverine

In a comparative hemodynamic study in anaesthetized dogs, ethyl apovincaminate (RGH-4405) was identified as a potent cerebral vasodilator, with an effect on smooth muscle that is more marked than that of the reference vasodilator papaverine [1]. Intravenous administration of 0.2-0.5 mg/kg produced a sustained increase in cerebral blood flow and a decrease in cerebral vascular resistance [1].

Cerebral Vasodilation
Head-to-head
Target: more marked smooth muscle relaxation; dose 0.2–0.5 mg/kg i.v.
Reported higher vasodilatory response vs. papaverine
Anaesthetized dog model
Cerebral Vasodilation In Vivo Hemodynamics Comparative Pharmacology Smooth Muscle Relaxation

Vinpocetine Research Applications


Neuroprotection in Excitotoxicity Models

Given its direct, head-to-head demonstrated neuroprotective potency in primary cortical neurons [7] and its in vivo efficacy in attenuating NMDA-induced lesions [6], ethyl apovincaminate is an optimal tool compound for dissecting pathways of neuroprotection in cell-based and animal models of excitotoxicity. Its broad effective concentration range (1-50 μM) in vitro [7] and defined in vivo dose (10 mg/kg) [6] provide clear experimental parameters.

PDE1-Mediated Vascular and Neuronal Signaling

Ethyl apovincaminate is the definitive tool for investigating PDE1 function in vascular and neuronal tissues due to its characterized selectivity and quantified IC50 of 21 μM for PDE1 [7]. This specific inhibitory profile allows researchers to probe the role of PDE1 in cAMP/cGMP signaling pathways with a precision not afforded by non-selective inhibitors or structurally related but pharmacologically distinct vinca alkaloids [6].

Cerebral Hemodynamics and BBB Permeability

The compound's well-characterized ability to cross the blood-brain barrier and produce a quantifiable 25% increase in cerebral blood flow in patients [7] makes it a valuable reference standard for studies investigating cerebral hemodynamics. Its defined pharmacokinetic parameters (e.g., 4.7-hour plasma half-life) and effective dose range (0.2-0.5 mg/kg i.v. in dogs [6]) support its use as a positive control or comparator in animal models of cerebral ischemia or vascular dementia.

IKK/NF-κB-Mediated Inflammation

As a direct inhibitor of the IκB kinase (IKK) complex with a defined IC50 of 17.17 μM [7], ethyl apovincaminate serves as a valuable chemical probe for studies on the NF-κB inflammatory pathway. Its dual mechanism of action (PDE1 and IKK inhibition) makes it a compelling candidate for investigating the interplay between vascular function and inflammation, particularly in neuroinflammatory and cardiovascular disease models.

Application
Selection Property
Validation Focus
Excitotoxicity pathway studies
Dual PDE1/IKK engagement
Cortical neuron and in vivo lesion model endpoints
PDE1 signaling research
Selective PDE1 inhibition profile
cAMP/cGMP pathway modulation in vascular/neuronal tissue
Cerebral hemodynamic modeling
BBB permeability and CBF modulation
CBF endpoint reference and pharmacokinetic review
NF-κB inflammatory pathway research
Direct IKK inhibition
IKK/NF-κB pathway response endpoints

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